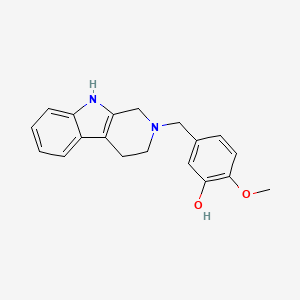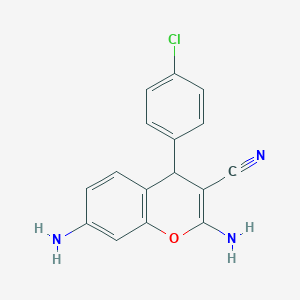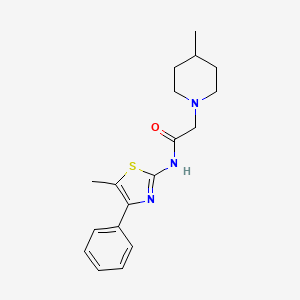
2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol, also known as pinoline, is a naturally occurring compound found in the human body and various plant species. It has been the subject of scientific research due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The exact mechanism of action of 2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine. It also interacts with the antioxidant defense system, which helps to reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
Pinoline has been found to possess various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters, including dopamine and serotonin, in the brain. It also enhances the activity of antioxidant enzymes, which help to protect the brain against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pinoline has several advantages as a research tool. It is a naturally occurring compound, which makes it easier to study its effects in the body. It is also relatively easy to synthesize, which allows for large-scale production. However, 2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol has some limitations as a research tool. It is not very stable and can degrade quickly, which makes it difficult to store and transport. It also has low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol. One potential area of research is its role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is its potential use as an antioxidant and anti-inflammatory agent in the treatment of cancer. Additionally, further studies are needed to understand the mechanism of action of 2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol and its effects on various neurotransmitters and enzymes in the body.
Conclusion:
In conclusion, 2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol is a naturally occurring compound with potential therapeutic applications in various diseases. It possesses antioxidant, anti-inflammatory, and neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases and cancer. Further research is needed to understand its mechanism of action and its effects on various neurotransmitters and enzymes in the body.
Métodos De Síntesis
Pinoline can be synthesized through the condensation of 2-methoxyphenol and tryptamine in the presence of a catalyst. The reaction yields 2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol as the major product with a moderate yield.
Aplicaciones Científicas De Investigación
Pinoline has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. It has been found to possess antioxidant, anti-inflammatory, and neuroprotective properties, which make it a promising candidate for the treatment of these diseases.
Propiedades
IUPAC Name |
2-methoxy-5-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-23-19-7-6-13(10-18(19)22)11-21-9-8-15-14-4-2-3-5-16(14)20-17(15)12-21/h2-7,10,20,22H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIRYXWTLSPJAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC3=C(C2)NC4=CC=CC=C34)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5027852.png)


![3-(2-furylmethyl)-2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5027864.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5027870.png)
![1-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]pyrrolidine](/img/structure/B5027880.png)
![5-bromo-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B5027887.png)

![N-[1-(4-ethoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5027900.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5027906.png)
![N-(sec-butyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5027913.png)